molecular formula C12H20O2 B13681207 (1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol

(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol

Cat. No.: B13681207
M. Wt: 196.29 g/mol
InChI Key: BFUGGKWHBHPYRP-UHFFFAOYSA-N
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Description

(1R,2R,5S)-rel-Bicyclo[310]hexan-2-ol is a bicyclic organic compound with a unique structure that includes a three-membered ring fused to a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S)-rel-Bicyclo[3.1.0]hexan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of (1R,2R,5S)-rel-Bicyclo[3.1.0]hexan-2-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S)-rel-Bicyclo[3.1.0]hexan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce different alcohols.

Scientific Research Applications

(1R,2R,5S)-rel-Bicyclo[3.1.0]hexan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2R,5S)-rel-Bicyclo[3.1.0]hexan-2-ol exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-Bicyclo[3.1.0]hexan-3-ol: Another bicyclic compound with a similar structure but different stereochemistry.

    Bicyclo[3.1.0]hexane: A related compound without the hydroxyl group.

Uniqueness

(1R,2R,5S)-rel-Bicyclo[3.1.0]hexan-2-ol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

bicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/2C6H10O/c2*7-6-2-1-4-3-5(4)6/h2*4-7H,1-3H2

InChI Key

BFUGGKWHBHPYRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)O.C1CC(C2C1C2)O

Origin of Product

United States

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